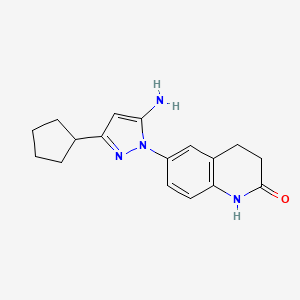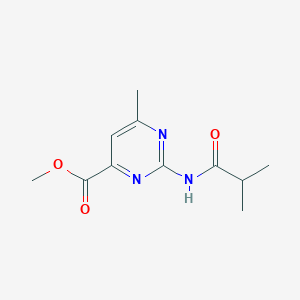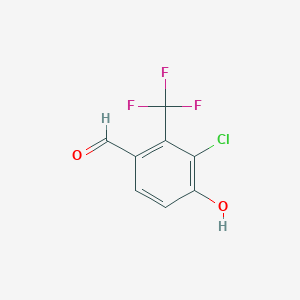
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core and a pyrazole ring, making it an interesting subject for chemical research and development.
準備方法
The synthesis of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, including the formation of the pyrazole ring and the quinolinone core. The synthetic route often starts with the preparation of the pyrazole intermediate, followed by its coupling with a quinolinone precursor under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: It may have therapeutic potential, with studies focusing on its effects on various diseases and conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Compared to other similar compounds, 6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one stands out due to its unique structure and properties. Similar compounds include other quinolinone derivatives and pyrazole-containing molecules. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
特性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC名 |
6-(5-amino-3-cyclopentylpyrazol-1-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H20N4O/c18-16-10-15(11-3-1-2-4-11)20-21(16)13-6-7-14-12(9-13)5-8-17(22)19-14/h6-7,9-11H,1-5,8,18H2,(H,19,22) |
InChIキー |
YEMJNZHKJJQBBH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NN(C(=C2)N)C3=CC4=C(C=C3)NC(=O)CC4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B8508570.png)

![3-Oxo-2,3-dihydro[1]benzothiophene-2-spirocyclopropane](/img/structure/B8508582.png)


![N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide](/img/structure/B8508617.png)

